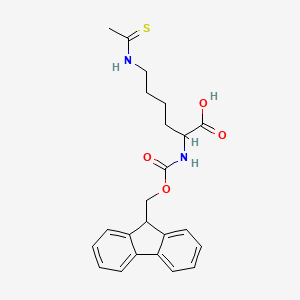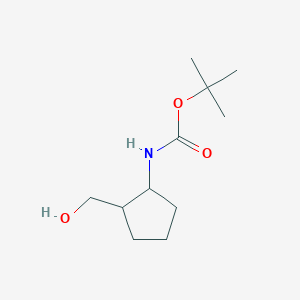
N-t-Butoxycarbonyl-2-hydroxymethylcyclopentylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-t-Butoxycarbonyl-2-hydroxymethylcyclopentylamine is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to a hydroxymethylcyclopentylamine structure. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during chemical transformations . This compound is of interest in various fields of chemistry and biochemistry due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-t-Butoxycarbonyl-2-hydroxymethylcyclopentylamine typically involves the protection of the amine group with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete protection of the amine group.
Industrial Production Methods
Industrial production of Boc-protected amines often involves similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The scalability of the reaction allows for the production of large quantities of Boc-protected amines for various applications in pharmaceuticals and chemical research .
Análisis De Reacciones Químicas
Types of Reactions
N-t-Butoxycarbonyl-2-hydroxymethylcyclopentylamine can undergo several types of chemical reactions, including:
Deprotection: Removal of the Boc group using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid in methanol.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, forming various derivatives.
Oxidation and Reduction: The hydroxymethyl group can be oxidized to a carboxylic acid or reduced to a methyl group under appropriate conditions.
Common Reagents and Conditions
Deprotection: TFA in dichloromethane or HCl in methanol.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Deprotection: The primary amine is regenerated.
Substitution: Various substituted cyclopentylamine derivatives.
Oxidation: Carboxylic acids or aldehydes.
Reduction: Methyl derivatives.
Aplicaciones Científicas De Investigación
N-t-Butoxycarbonyl-2-hydroxymethylcyclopentylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Utilized in the development of drug candidates and as a protecting group in peptide synthesis.
Industry: Applied in the production of fine chemicals and as a building block for various chemical processes.
Mecanismo De Acción
The mechanism of action of N-t-Butoxycarbonyl-2-hydroxymethylcyclopentylamine primarily involves the protection and deprotection of the amine group. The Boc group stabilizes the amine, preventing it from participating in unwanted reactions. Upon deprotection, the free amine can engage in various chemical transformations, making it a versatile intermediate in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
N-t-BOC-MDMA: A Boc-protected form of MDMA used as a synthetic precursor.
N-t-BOC-ketamine: A Boc-protected form of ketamine used in research.
N-t-BOC-methamphetamine: A Boc-protected form of methamphetamine.
Uniqueness
N-t-Butoxycarbonyl-2-hydroxymethylcyclopentylamine is unique due to its specific structure, which combines a Boc-protected amine with a hydroxymethylcyclopentyl group. This combination provides stability and reactivity, making it suitable for various synthetic applications. Its versatility in undergoing different chemical reactions and its use in multiple research fields highlight its significance in organic chemistry and related disciplines .
Propiedades
Fórmula molecular |
C11H21NO3 |
|---|---|
Peso molecular |
215.29 g/mol |
Nombre IUPAC |
tert-butyl N-[2-(hydroxymethyl)cyclopentyl]carbamate |
InChI |
InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-9-6-4-5-8(9)7-13/h8-9,13H,4-7H2,1-3H3,(H,12,14) |
Clave InChI |
JHCUAQXGKDRBOU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1CCCC1CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




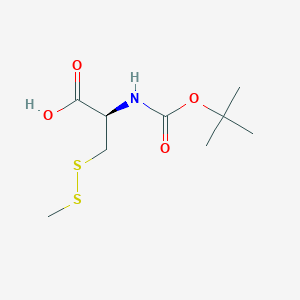
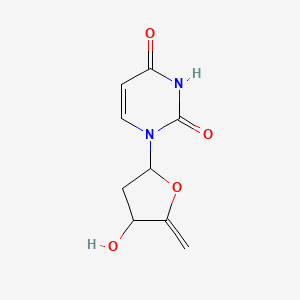
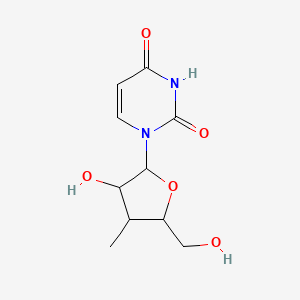

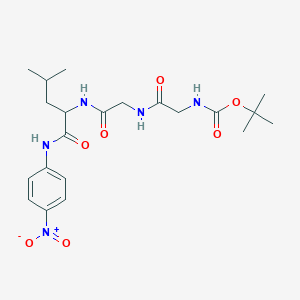
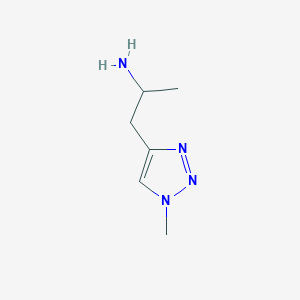
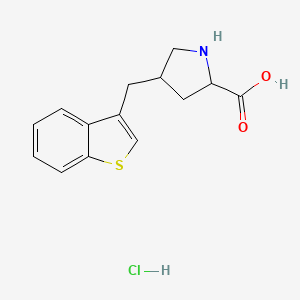
![2,8-Dibromo-6,6,12,12-tetrahexyl-6,12-dihydroindeno[1,2-b]fluorene](/img/structure/B12104808.png)

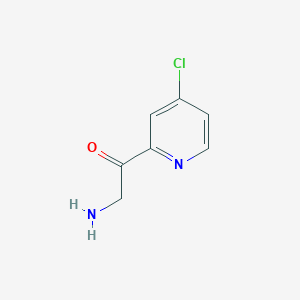
![L-Tyrosine, 3,5-dichloro-O-[(2-phenyl-7-benzoxazolyl)methyl]-, methylester, monohydrochloride](/img/structure/B12104837.png)
